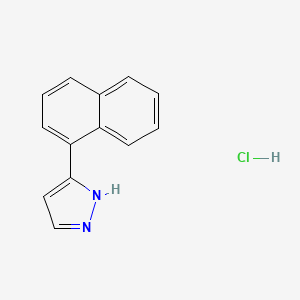

3-(1-naphthyl)-1H-pyrazole hydrochloride

Description

Significance of Heterocyclic Compounds in Scientific Disciplines

Heterocyclic compounds are cyclic organic molecules containing at least one atom other than carbon within their ring structure, with nitrogen, oxygen, and sulfur being the most common heteroatoms. This structural feature imparts unique physicochemical properties that are often essential for biological activity. Consequently, heterocyclic compounds are fundamental to numerous natural products, including vitamins, alkaloids, and antibiotics.

Their significance extends across a wide array of scientific fields. In medicinal chemistry, heterocyclic scaffolds form the core of a vast number of pharmaceutical agents, with estimates suggesting that over 85% of all biologically active compounds contain a heterocyclic ring. cymitquimica.comnih.gov This prevalence is due to their ability to engage in various non-covalent interactions with biological macromolecules, such as proteins and nucleic acids, thereby modulating their function. Beyond medicine, heterocyclic compounds are crucial in materials science, where they are utilized in the development of conducting polymers, organic semiconductors, and dyes. nih.gov Their structural diversity and tunable electronic properties make them versatile building blocks for creating novel materials with tailored functionalities.

Overview of Pyrazole (B372694) as a Privileged Scaffold in Medicinal Chemistry and Drug Discovery

Within the extensive family of heterocyclic compounds, the pyrazole ring system has garnered the status of a "privileged scaffold" in medicinal chemistry. A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for the development of new therapeutic agents. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, possesses a unique combination of properties that contribute to its privileged status.

The pyrazole nucleus is present in a number of FDA-approved drugs, demonstrating its therapeutic utility across a range of diseases. Notable examples include:

Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.

Sildenafil: A phosphodiesterase type 5 (PDE5) inhibitor used to treat erectile dysfunction and pulmonary hypertension.

Apixaban: An anticoagulant that acts as a direct factor Xa inhibitor.

Rimonabant: An anorectic anti-obesity drug.

Difenamizole: An analgesic and anti-inflammatory agent.

The success of these drugs highlights the versatility of the pyrazole scaffold in drug design. Its structural features allow for the introduction of various substituents at different positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired biological effects. nih.govorientjchem.org The metabolic stability of the pyrazole ring is another key factor contributing to its widespread use in drug discovery. nih.gov

Historical Context of Naphthyl-Substituted Pyrazole Derivatives in Research

The exploration of pyrazole derivatives dates back to the late 19th century, with the first synthesis of a substituted pyrazole reported by Knorr in 1883. nih.govchemrxiv.org Since then, the field has evolved significantly, with researchers continuously developing new synthetic methodologies and investigating the biological activities of novel pyrazole analogues.

The incorporation of a naphthyl moiety into the pyrazole scaffold represents a strategic approach to enhance the biological activity and modulate the properties of the resulting compounds. The naphthalene (B1677914) ring system, with its extended aromaticity and lipophilicity, can engage in additional binding interactions with biological targets, potentially leading to increased potency and selectivity.

Research into naphthyl-substituted pyrazole derivatives has uncovered a broad spectrum of biological activities, including:

Anticancer activity: Some naphthyl-pyrazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. orientjchem.orgorientjchem.org

Antioxidant properties: The ability of certain naphthyl-pyrazoles to scavenge free radicals has been investigated, suggesting their potential in mitigating oxidative stress-related conditions. nih.govmdpi.com

Enzyme inhibition: Naphthyl-substituted pyrazoles have been designed as inhibitors for specific enzymes, such as 15-lipoxygenase and factor Xa. nih.govmdpi.com

Antimicrobial effects: Some derivatives have demonstrated activity against bacterial and fungal pathogens. sigmaaldrich.com

The synthesis of these compounds has been achieved through various chemical reactions, including condensation of chalcones with hydrazine (B178648) derivatives and multi-component reactions. orientjchem.orgnih.gov The ongoing research in this area continues to expand the chemical space of naphthyl-substituted pyrazoles and explore their potential therapeutic applications.

Research Focus on 3-(1-Naphthyl)-1H-Pyrazole Hydrochloride within Contemporary Chemical Biology

While the broader class of naphthyl-substituted pyrazoles has been the subject of considerable research, the specific compound This compound has a less documented profile in the scientific literature. Chemical suppliers list it as a commercially available compound, indicating its potential use as a building block in organic synthesis or as a tool compound for screening assays.

In the context of contemporary chemical biology, the research focus for a molecule like this compound would likely be driven by the known biological activities of its structural analogs. The combination of the "privileged" pyrazole scaffold and the hydrophobic naphthyl group suggests several potential avenues for investigation.

Given the precedent set by other naphthyl-pyrazole derivatives, research on this compound could explore its potential as:

A molecular probe: The naphthalene moiety possesses inherent fluorescent properties, which could be exploited to develop fluorescent probes for studying biological systems. These probes could be designed to target specific proteins or cellular compartments, allowing for their visualization and tracking.

An enzyme inhibitor: The structural features of the compound make it a candidate for screening against various enzyme targets, particularly those with hydrophobic binding pockets. Kinases, proteases, and metabolic enzymes could be potential targets of interest.

A modulator of protein-protein interactions: The rigid, aromatic structure of the naphthyl-pyrazole core could serve as a scaffold for designing molecules that disrupt or stabilize protein-protein interactions, which are critical in many disease pathways.

At present, specific studies focusing on the biological activity or chemical biology applications of this compound are not widely reported. However, its availability and the rich biological landscape of related compounds suggest that it may be a valuable tool for future investigations aimed at discovering novel bioactive molecules and probing complex biological processes.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

5-naphthalen-1-yl-1H-pyrazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2.ClH/c1-2-6-11-10(4-1)5-3-7-12(11)13-8-9-14-15-13;/h1-9H,(H,14,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVSZGUGDGGGMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC=NN3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Naphthyl Pyrazole Derivatives

Modern Approaches to Pyrazole (B372694) Ring Construction

The construction of the pyrazole ring is a cornerstone of heterocyclic chemistry. Modern synthetic methods have evolved to offer greater efficiency, control, and environmental compatibility compared to traditional approaches. These advancements are crucial for the synthesis of complex molecules like 3-(1-naphthyl)-1H-pyrazole.

Multi-Component Reactions for Efficient Pyrazole Synthesis

Multi-component reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecules from simple starting materials in a single step, adhering to the principles of atom economy and procedural simplicity. acs.orgresearchgate.net

Three-component reactions are particularly prevalent in the synthesis of naphthyl-pyrazole derivatives. One notable example involves the Rh(III)-catalyzed reaction of enaminones, aryl hydrazine (B178648) hydrochlorides, and internal alkynes. This method facilitates the simultaneous construction of both the pyrazole and a fused phenyl ring through a cascade of C-N and C-C bond formations. nih.govnih.gov Another approach utilizes a one-pot, three-component reaction under microwave irradiation to first synthesize a pyrazoline derivative from 1-acetylnaphthalene, 4-fluorobenzaldehyde, and phenyl hydrazine, which is then oxidized to the corresponding pyrazole. rsc.org

Four-component reactions further enhance the molecular complexity achievable in a single step. These reactions often involve the condensation of aldehydes, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate. researchgate.netbeilstein-journals.org Such strategies have been successfully employed to create highly substituted pyrano[2,3-c]pyrazoles. researchgate.netbeilstein-journals.org The use of catalysts like nano-eggshell/Ti(IV) under solvent-free conditions exemplifies the efficiency and green nature of these methods. beilstein-journals.org

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Three-Component | Enaminones, Aryl Hydrazine Hydrochlorides, Internal Alkynes | Rh(III) catalyst | N-Naphthyl Pyrazoles | nih.govnih.gov |

| Three-Component | 1-Acetylnaphthalene, 4-Fluorobenzaldehyde, Phenyl Hydrazine | Microwave irradiation, NaOH/EtOH | 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole (via pyrazoline intermediate) | rsc.org |

| Four-Component | Aldehydes, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate | Nano-eggshell/Ti(IV), Solvent-free | Dihydropyrano[2,3-c]pyrazoles | beilstein-journals.org |

| Four-Component | (Hetero)aromatic aldehydes, Hydrazine hydrate, β-ketoesters, Malononitrile | Piperidine, Aqueous medium, Room temperature | Pyrano[2,3-c]pyrazole derivatives | researchgate.net |

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of heterocyclic compounds by offering significant advantages over conventional heating methods, including dramatically reduced reaction times, increased yields, and often, cleaner reactions. rsc.orgnih.govresearchgate.net

The synthesis of pyrazole derivatives, including those with naphthyl substituents, has greatly benefited from this technology. For instance, the one-pot, three-component synthesis of 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole from 1-acetylnaphthalene, 4-fluorobenzaldehyde, and phenyl hydrazine is efficiently carried out under microwave irradiation at 180W for just 2 minutes. rsc.org Similarly, the synthesis of pyrazolone (B3327878) derivatives has been achieved in good to excellent yields (51-98%) under solvent-free microwave conditions. rsc.org

Microwave heating is particularly effective for cyclocondensation reactions. The reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with hydrazines to form pyrazoles can be performed under solvent-free microwave conditions, demonstrating the efficiency of this technique. rsc.org The synthesis of medicinally important indazoles (benzo[c]pyrazoles) has also been accomplished through a microwave-assisted condensation of phenyl hydrazine derivatives with substituted salicylaldehydes, leading to high yields in short reaction times. nih.gov

| Reaction | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Synthesis of Pyrazoline Intermediate | Not specified | 2 minutes | High efficiency | rsc.org |

| Synthesis of Indazoles | Several hours | 35 minutes | Cleaner reaction, limited side products | nih.gov |

| Synthesis of 1H-pyrazole-5-amines | Longer heating time | 10 minutes | Moderate to excellent yields | semanticscholar.org |

Environmentally Conscious (Green Chemistry) Synthetic Protocols

Green chemistry principles are increasingly being integrated into synthetic methodologies to minimize environmental impact. For pyrazole synthesis, this includes the use of aqueous media, solvent-free conditions, and recyclable catalysts.

Water, as a benign and inexpensive solvent, has been successfully utilized for the synthesis of various pyrazole derivatives. An environmentally benign, room-temperature aqueous synthesis of pyrazoles has been reported using the recyclable catalyst Amberlyst-70 for the condensation of hydrazines with 1,3-diketones. mdpi.com Four-component reactions to produce pyrano[2,3-c]pyrazoles have also been efficiently carried out in an aqueous medium. researchgate.net

Solvent-free synthesis, often coupled with microwave irradiation, represents another significant green approach. rsc.org This method not only eliminates the need for potentially harmful organic solvents but also simplifies the work-up procedure. The synthesis of dihydropyrano[2,3-c]pyrazoles using a nano-eggshell/Ti(IV) catalyst is a prime example of a solvent-free, multi-component reaction. beilstein-journals.org Grinding techniques have also been employed as a green method for the synthesis of heterocyclic compounds bearing a pyrazole moiety.

Catalytic Methods for Pyrazole Formation

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions with high efficiency and selectivity under mild conditions. Various catalytic systems have been developed for the synthesis of pyrazole derivatives.

Transition metal catalysts, such as rhodium and copper, are widely used. As mentioned earlier, Rh(III) catalysts are effective in the three-component synthesis of N-naphthyl pyrazoles. nih.govnih.gov Copper catalysts, often in the form of copper(I) oxide or copper triflate, are employed in the N-arylation of pyrazoles and in the synthesis of 3,5-disubstituted pyrazoles.

Heterogeneous catalysts are particularly attractive from a green chemistry perspective due to their ease of separation and recyclability. A ternary nanocatalytic system of TiO2/RuO2/CuO has been used for the one-pot, three-component synthesis of novel pyrazole derivatives. acs.org Amberlyst-70, a resinous catalyst, has proven effective for pyrazole synthesis in aqueous media at room temperature. mdpi.com

Strategies for Functionalization of Naphthyl and Pyrazole Moieties

Once the core naphthyl-pyrazole structure is assembled, further functionalization is often required to modulate its properties. Regioselective functionalization, the ability to introduce a substituent at a specific position, is of paramount importance.

Regioselective Functionalization of Pyrazole Core

The pyrazole ring has multiple positions (N1, C4, and C5 for an unsubstituted pyrazole) that can be functionalized. Achieving regioselectivity in these reactions is a significant synthetic challenge.

C-H Functionalization: Direct C-H functionalization has emerged as a powerful strategy for introducing new bonds onto the pyrazole ring without the need for pre-functionalized substrates. rsc.org Transition-metal-catalyzed C-H arylation is a key method for creating C-C bonds. The pyrazole ring itself can act as a directing group in palladium-catalyzed C-H activation, facilitating the functionalization of attached alkyl groups. The choice of catalyst and directing group on the pyrazole ring can influence the regioselectivity of the functionalization.

N-Alkylation: The alkylation of the pyrazole nitrogen is a common functionalization reaction. For unsymmetrical pyrazoles like 3-(1-naphthyl)-1H-pyrazole, N-alkylation can lead to two regioisomers (N1 and N2). The regioselectivity of N-alkylation is influenced by steric and electronic factors of the substituents on the pyrazole ring and the nature of the alkylating agent. researchgate.net For instance, the use of a base like sodium hydride in THF has been shown to favor N-1 alkylation for a variety of substituted indazoles.

Halogenation and Nitration: Electrophilic substitution reactions such as halogenation and nitration can introduce important functional groups onto the pyrazole ring. The regioselectivity of these reactions is governed by the electronic properties of the existing substituents. For example, the nitration of naphthalene (B1677914) can be regioselectively controlled to favor the 1-nitro isomer using modified zeolite catalysts. While specific studies on the regioselective nitration of 3-(1-naphthyl)-1H-pyrazole are not detailed, the principles of electrophilic aromatic substitution would apply, with the naphthyl group and the pyrazole ring directing the incoming electrophile.

| Functionalization Type | Methodology | Key Factors for Regioselectivity | Reference |

|---|---|---|---|

| C-H Arylation | Transition-metal-catalyzed direct C-H activation | Directing group on pyrazole, catalyst system | rsc.org |

| N-Alkylation | Reaction with alkylating agents under basic conditions | Steric and electronic effects of pyrazole substituents, base and solvent system | researchgate.net |

| Nitration | Electrophilic nitration | Directing effects of existing substituents (naphthyl and pyrazole rings), catalyst |

Introduction of Naphthyl Substituents

A key step in the synthesis of the target compound is the introduction of the 1-naphthyl moiety onto the pyrazole ring. A common and effective strategy involves a two-step reaction sequence starting from a readily available naphthalene precursor. This approach is exemplified by the synthesis of the structurally related compound, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. rsc.org

The initial step is a one-pot, three-component reaction under microwave irradiation, which efficiently constructs a pyrazoline intermediate. rsc.org This is followed by an oxidative aromatization to yield the final pyrazole. rsc.org

Step 1: Pyrazoline Synthesis

A mixture of 1-acetylnaphthalene, an appropriate aldehyde (e.g., 4-fluorobenzaldehyde), and phenylhydrazine (B124118) in ethanol (B145695) with a base such as sodium hydroxide (B78521) is subjected to microwave irradiation. This Claisen-Schmidt condensation followed by cyclization affords the corresponding 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole. rsc.org

Step 2: Oxidative Aromatization

The synthesized pyrazoline is then heated in the presence of an oxidizing agent in a suitable solvent, such as glacial acetic acid, to facilitate the removal of two hydrogen atoms, leading to the formation of the aromatic pyrazole ring. rsc.org

Table 1: Two-Step Synthesis of a 3-(Naphthalen-1-yl)-1-phenyl-1H-pyrazole Derivative rsc.org

| Step | Reactants | Reagents & Conditions | Product | Yield (%) |

| 1 | 1-Acetylnaphthalene, 4-Fluorobenzaldehyde, Phenylhydrazine | 12% NaOH, Ethanol, Microwave (180 W), 2 min | 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole | 54.82 |

| 2 | Pyrazoline Intermediate | Glacial Acetic Acid, 85°C, 24 h | 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | - |

Note: The yield for the second step was not explicitly provided in the source.

Another powerful method for introducing a naphthyl group, specifically on the pyrazole nitrogen, is through a Rh(III)-catalyzed three-component reaction of enaminones, aryl hydrazine hydrochlorides, and internal alkynes. This cascade reaction leads to the formation of N-naphthyl pyrazoles through sequential C-N and C-C bond formations. rsc.org

Derivatization via Condensation Reactions (e.g., Hydrazide and Schiff Base Formation)

The functionalization of the naphthyl-pyrazole core can be readily achieved through condensation reactions, particularly when a formyl group is present on the pyrazole ring. For instance, 3-(2-naphthyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can serve as a versatile precursor for a variety of derivatives. nih.gov

A prominent example is the Claisen-Schmidt condensation, where the pyrazole-4-carbaldehyde reacts with an acetophenone (B1666503) derivative in the presence of a base to form a chalcone (B49325) (an α,β-unsaturated ketone). nih.govwikipedia.org These chalcones are valuable intermediates for the synthesis of other heterocyclic systems.

The general reaction involves the condensation of an aldehyde or ketone bearing an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. chim.it In this context, the pyrazole-4-carbaldehyde acts as the aromatic carbonyl component.

Furthermore, the formyl group of naphthyl-pyrazole-4-carbaldehydes can react with hydrazines to form hydrazones or with primary amines to yield Schiff bases (imines). These reactions are fundamental in medicinal chemistry for generating diverse libraries of compounds. The synthesis of hydrazones and Schiff bases can often be achieved through straightforward condensation reactions, sometimes facilitated by microwave irradiation or mechanochemistry. nih.govsemanticscholar.org

Table 2: Synthesis of Chalcone Derivatives from 3-(2-Naphthyl)-1-phenyl-1H-pyrazole-4-carbaldehyde nih.gov

| Entry | Acetophenone Derivative | Product | Yield (%) | Melting Point (°C) |

| 1 | 1-Phenylethanone | 3-(3-Naphthalen-2-yl-1-phenyl-1H-pyrazole-4-yl)-1-phenyl propenone | 81 | 158-159 |

| 2 | 1-(4-Methoxyphenyl)ethanone | 1-(4-Methoxyphenyl)-3-(3-naphthalen-2-yl-1-phenyl-1H-pyrazole-4-yl)-propenone | 85 | 187-188 |

| 3 | 1-(p-Tolyl)ethanone | 3-(3-Naphthalen-2-yl-1-phenyl-1H-pyrazol-4-yl)-1-p-tolyl propenone | 80 | 146-147 |

| 4 | 1-(4-Chlorophenyl)ethanone | 1-(4-Chlorophenyl)-3-(3-naphthalen-2-yl-1-phenyl-1H-pyrazol-4-yl)propenone | 77 | 161-162 |

| 5 | 1-(3,4-Dichlorophenyl)ethanone | 1-(3,4-Dichlorophenyl)-3-(3-naphthalen-2-yl-1-phenyl-1H-pyrazol-4-yl)propenone | 79 | 168-169 |

Reductive Amination for Anilinomethyl Derivatives

Reductive amination is a highly effective method for converting carbonyl compounds, such as pyrazole-4-carbaldehydes, into amines. This two-step process, which can often be performed in a one-pot fashion, involves the initial formation of an imine or enamine intermediate via the reaction of the aldehyde with a primary or secondary amine, followed by the reduction of this intermediate to the corresponding amine.

N-Alkylation and 1,3-Dipolar Cycloaddition Reactions in Hybrid Scaffold Synthesis

N-Alkylation

N-alkylation of the pyrazole ring is a common strategy to introduce further diversity into the molecular scaffold. This reaction typically proceeds under basic conditions to deprotonate the pyrazole nitrogen, followed by the addition of an alkylating agent, such as an alkyl halide. tandfonline.com For 3-substituted pyrazoles, regioselectivity can be an issue, but often a systematic study can lead to conditions that favor the formation of one regioisomer over the other. mdpi.com The use of bulky substituents on the pyrazole ring can influence the regioselectivity of N-alkylation. mdpi.com Alternative methods for N-alkylation include the use of trichloroacetimidates as electrophiles under acidic catalysis, which provides a milder alternative to traditional methods requiring strong bases.

1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition is a powerful tool for the synthesis of five-membered heterocyclic rings, including pyrazoles. This reaction typically involves a 1,3-dipole, such as a nitrilimine, and a dipolarophile, such as an alkyne or a strained alkene. The reaction of nitrilimines with alkynes is a well-established method for the synthesis of pyrazoles. nih.gov This methodology can be applied to the synthesis of complex pyrazole-containing hybrid scaffolds. For instance, the 1,3-dipolar cycloaddition of nitrilimines with ninhydrin-derived Morita–Baylis–Hillman carbonates has been shown to produce 1,3,5-trisubstituted pyrazoles in high yields. rsc.org

Mechanistic Studies of Reaction Pathways in Naphthyl-Pyrazole Synthesis

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting the outcomes of new reactions.

In the Rh(III)-catalyzed three-component synthesis of N-naphthyl pyrazoles , mechanistic studies suggest a cascade process. The reaction is believed to initiate with the formation of a rhodium-containing intermediate, which then undergoes a series of C-H activation, cyclization, and annulation steps to construct the pyrazole and the additional phenyl ring. rsc.org

For the temperature-controlled divergent synthesis of pyrazoles , the reaction pathway is highly dependent on the reaction temperature. At lower temperatures, an electrophilic cyclization may occur to yield one set of products (e.g., 1-tosyl-1H-pyrazoles), while at higher temperatures, a different pathway, possibly involving the elimination of the tosyl group, leads to the formation of N-H pyrazoles. Control experiments have shown that the reaction temperature is the key factor in triggering the subsequent reactions that lead to the different product scaffolds.

The mechanism of the 1,3-dipolar cycloaddition of nitrilimines has been investigated using computational methods, such as Molecular Electron Density Theory (MEDT). These studies help in understanding the regioselectivity of the reaction. The analysis of the electron localization function (ELF) can confirm the mechanism type, for example, a carbenoid-type (cb-type) mechanism. The intermolecular interactions between the reactants play a crucial role in determining the observed regioselectivity.

Spectroscopic and Crystallographic Elucidation of Naphthyl Pyrazole Compounds

Advanced Spectroscopic Characterization

The molecular structure of 3-(1-naphthyl)-1H-pyrazole hydrochloride is unequivocally confirmed through a suite of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon framework, Mass Spectrometry (MS) validates the molecular mass, and Fourier-Transform Infrared (FT-IR) Spectroscopy identifies the key functional groups present in the molecule.

NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR spectra would be expected to exhibit characteristic signals corresponding to the naphthyl and pyrazole (B372694) moieties.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, shows the aromatic protons of the naphthalene (B1677914) ring in the range of δ 7.07–8.71 ppm mdpi.com. By analogy, the ¹H NMR spectrum of this compound is expected to display a complex multiplet in the aromatic region (approximately δ 7.0–9.0 ppm) corresponding to the seven protons of the naphthyl group and the two protons of the pyrazole ring. The N-H proton of the pyrazole ring, particularly in the hydrochloride salt form, would likely appear as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon skeleton of the molecule. Based on data for similar pyrazole derivatives, the carbon atoms of the pyrazole ring are expected to resonate at distinct chemical shifts nih.govrsc.org. For a related naphthyl-pyrazole derivative, the pyrazole carbons (C4 and C5) appear at approximately δ 105.0 and 126.0 ppm, respectively, while the pyrazole C3 resonates around δ 160.0 ppm nih.gov. The ten carbon atoms of the naphthyl group would be expected to produce a series of signals in the aromatic region of the ¹³C NMR spectrum, typically between δ 120 and 135 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazole H4 | ~6.5 - 7.0 | ~105 - 110 |

| Pyrazole H5 | ~7.5 - 8.0 | ~125 - 130 |

| Naphthyl Protons | ~7.2 - 8.8 | ~123 - 134 |

| Pyrazole C3 | - | ~150 - 155 |

| Pyrazole C4 | ~6.5 - 7.0 | ~105 - 110 |

| Pyrazole C5 | ~7.5 - 8.0 | ~125 - 130 |

| Naphthyl Carbons | - | ~123 - 134 |

| Naphthyl C1' | - | ~130 - 132 |

Note: The predicted values are based on the analysis of structurally similar compounds and may vary from experimental data.

Mass spectrometry is employed to determine the molecular weight of a compound and to gain information about its structure through fragmentation patterns. For this compound, the molecular ion peak [M+H]⁺ would be expected at an m/z corresponding to the mass of the protonated free base (C₁₃H₁₀N₂). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern would likely involve the stable naphthyl and pyrazole ring systems nih.gov.

Interactive Data Table: Expected Mass Spectrometry Data for 3-(1-naphthyl)-1H-pyrazole

| Ion | Expected m/z | Description |

| [M+H]⁺ | 195.0917 | Molecular ion of the free base |

| [M]⁺ | 194.0844 | Radical cation of the free base |

| [C₁₀H₇]⁺ | 127.0548 | Naphthyl cation fragment |

| [C₃H₃N₂]⁺ | 67.0296 | Pyrazole ring fragment |

Note: The expected m/z values are calculated based on the molecular formula of the free base.

FT-IR spectroscopy is utilized to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, and C=C bonds.

A study on a similar naphthyl-pyrazole compound reported an aromatic C-H stretching vibration at 3049 cm⁻¹ and C=N and C=C stretching vibrations at 1593 cm⁻¹ and 1495 cm⁻¹, respectively mdpi.com. For the hydrochloride salt, a broad absorption band in the region of 2500-3000 cm⁻¹ would be anticipated due to the N-H⁺ stretching vibration of the protonated pyrazole ring. Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region, while C=C and C=N stretching vibrations of the aromatic rings should appear in the 1400-1600 cm⁻¹ range.

Interactive Data Table: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H⁺ stretch (hydrochloride) | 2500 - 3000 (broad) |

| Aromatic C-H stretch | 3000 - 3100 |

| C=C and C=N stretch (aromatic) | 1400 - 1600 |

| C-H out-of-plane bend | 700 - 900 |

Note: The predicted wavenumbers are based on typical ranges for these functional groups and data from analogous compounds.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

While specific crystallographic data for this compound is not available in the reviewed literature, analysis of related naphthyl-pyrazole structures provides valuable insights into the expected solid-state conformation and intermolecular interactions nih.gov. Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

The crystal structure of a related compound, 1-(2-methylnaphthalen-1-yl)-1H-pyrazole, reveals that the naphthyl and pyrazole rings are oriented nearly perpendicular to each other, with a dihedral angle of 80.62(13)° nih.gov. A similar non-planar conformation would be expected for 3-(1-naphthyl)-1H-pyrazole to minimize steric hindrance between the two aromatic systems. The bond lengths and angles within the naphthyl and pyrazole rings are anticipated to be consistent with those of other aromatic heterocyclic compounds nih.gov.

Crystallographic Parameters and Packing Motifs

A comprehensive search of crystallographic databases and scientific literature did not yield specific experimental data on the crystal structure of this compound. Therefore, a detailed analysis of its crystallographic parameters and packing motifs, including unit cell dimensions, space group, and specific intermolecular interactions, cannot be provided at this time.

While the precise crystal structure of this compound remains uncharacterized in the public domain, general principles of supramolecular chemistry and the known crystal structures of related naphthyl-pyrazole derivatives allow for a hypothetical discussion of the potential packing motifs.

The molecular structure of this compound features several key functionalities that would likely govern its solid-state assembly. These include the N-H group of the pyrazole ring, which is a strong hydrogen bond donor, and the nitrogen atom at the 2-position of the pyrazole, which is a hydrogen bond acceptor. The presence of the hydrochloride introduces a chloride ion, a potent hydrogen bond acceptor, and protonates the pyrazole ring, enhancing the hydrogen bond donating capacity of the N-H groups.

Intermolecular interactions are expected to be dominated by a network of hydrogen bonds. The protonated pyrazole ring is likely to form strong N-H···Cl⁻ hydrogen bonds with the chloride anion. Furthermore, N-H···N hydrogen bonds between adjacent pyrazole rings could lead to the formation of various supramolecular synthons, such as dimers or catemeric chains, which are commonly observed in the crystal structures of pyrazole derivatives.

Future single-crystal X-ray diffraction studies on this compound would be necessary to elucidate its precise crystallographic parameters and confirm the nature of its packing motifs. Such studies would provide valuable insights into the structure-property relationships of this class of compounds.

Computational Chemistry Investigations of 3 1 Naphthyl 1h Pyrazole Hydrochloride Analogs

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. jcsp.org.pk It is widely applied to study the properties of pyrazole (B372694) derivatives due to its balance of accuracy and computational efficiency. researchgate.net

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For analogs of 3-(1-naphthyl)-1H-pyrazole, this process involves calculating the potential energy of the molecule for various atomic arrangements to find the one with the minimum energy. DFT methods, such as the B3LYP functional with a basis set like 6-31G*, are commonly employed for this purpose. jcsp.org.pk

Table 1: Representative Dihedral Angles and Relative Energies for a 3-(1-Naphthyl)-1H-Pyrazole Analog This table is interactive. You can sort and filter the data.

| Conformer | Dihedral Angle (Naphthyl-Pyrazole) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | 0° | 5.2 |

| 2 | 30° | 1.5 |

| 3 | 45° | 0.0 |

| 4 | 60° | 1.8 |

| 5 | 90° | 6.1 |

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. jcsp.org.pk The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attacks.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. jcsp.org.pk A smaller energy gap suggests that the molecule is more reactive and can be more easily excited, which often corresponds to a red shift in its absorption spectrum. iaea.org For naphthyl-pyrazole analogs, the HOMO is typically localized over the electron-rich naphthyl ring system, while the LUMO may be distributed across the pyrazole ring and its substituents. These calculations help in understanding charge transfer properties within the molecule. jcsp.org.pk

Table 2: Calculated Frontier Molecular Orbital Energies for Naphthyl-Pyrazole Analogs This table is interactive. You can sort and filter the data.

| Compound Analog | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Analog A (unsubstituted) | -6.21 | -1.55 | 4.66 |

| Analog B (with electron-donating group) | -5.98 | -1.45 | 4.53 |

| Analog C (with electron-withdrawing group) | -6.54 | -1.89 | 4.65 |

Vibrational frequency calculations are performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-31G*). jcsp.org.pk These calculations serve two primary purposes. First, they confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, which is verified by the absence of any imaginary frequencies. jcsp.org.pk Second, the calculated frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule. By comparing the theoretical spectrum with experimental data, researchers can validate the calculated structure and assign specific vibrational modes to the observed spectral bands, such as C=N stretching in the pyrazole ring or C-H vibrations of the naphthyl group. researchgate.net

Table 3: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups This table is interactive. You can sort and filter the data.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3450 | 3435 |

| Aromatic C-H Stretch | 3155 | 3150 |

| C=N Stretch (pyrazole) | 1610 | 1604 |

| C=C Stretch (naphthyl) | 1580 | 1575 |

To understand the electronic absorption properties, such as the UV-Visible spectrum, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. iaea.org This approach calculates the energies of electronic excitations from the ground state to various excited states. jcsp.org.pk The results provide information on the maximum absorption wavelengths (λmax), the strength of the transition (oscillator strength), and the nature of the molecular orbitals involved in the transition (e.g., π → π*). researchgate.net For naphthyl-pyrazole analogs, these studies can predict how different substituents on the pyrazole or naphthyl rings will affect the color and photophysical properties of the compounds. jcsp.org.pk

Table 4: TD-DFT Calculated Electronic Transitions for a 3-(1-Naphthyl)-1H-Pyrazole Analog This table is interactive. You can sort and filter the data.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | 325 | 0.45 | HOMO → LUMO (95%) |

| S0 → S2 | 298 | 0.21 | HOMO-1 → LUMO (88%) |

| S0 → S3 | 275 | 0.15 | HOMO → LUMO+1 (75%) |

Many chemical and biological processes occur in solution. Therefore, it is important to account for the influence of the solvent on the properties of the molecule. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are often used in conjunction with DFT calculations. In this model, the solvent is treated as a continuous medium with a specific dielectric constant. This approach allows for the calculation of molecular properties in a more realistic environment, providing insights into how the solvent affects conformational stability, electronic structure, and absorption spectra.

Molecular Docking Simulations for Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govsciforum.net For analogs of 3-(1-naphthyl)-1H-pyrazole, docking studies are essential for elucidating their potential mechanism of action by identifying plausible binding modes within the active site of a biological target. researchgate.net

The process begins with obtaining the 3D structures of both the ligand (the pyrazole analog) and the target protein, often from a repository like the Protein Data Bank (PDB). sciforum.net The pyrazole ligands are then placed into the binding site of the protein, and a scoring function is used to estimate the binding affinity, typically reported as a binding energy or docking score. sciforum.net Lower binding energies generally indicate more favorable interactions.

Docking studies on naphthyl-pyrazole derivatives have been used to explore their potential as inhibitors of enzymes like 15-lipoxygenase (15-LOX). nih.govresearchgate.net The simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the active site. For example, the pyrazole ring might form hydrogen bonds with polar residues, while the naphthyl group could engage in hydrophobic interactions within a nonpolar pocket of the enzyme. nih.gov These insights are invaluable for structure-activity relationship (SAR) studies and for rationally designing more potent and selective inhibitors. nih.gov

Table 5: Molecular Docking Results of Naphthyl-Pyrazole Analogs with a Target Protein (e.g., 15-LOX) This table is interactive. You can sort and filter the data.

| Compound Analog | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Analog A | -8.5 | His367, Leu414 | Hydrogen Bond, Hydrophobic |

| Analog B | -9.2 | His367, Phe415, Leu414 | Hydrogen Bond, π-π Stacking, Hydrophobic |

| Analog C | -7.9 | Leu414, Ile553 | Hydrophobic |

Prediction of Binding Affinities and Modes

Molecular docking is a primary computational technique used to predict the binding affinities and preferred orientations of ligands within a protein's active site. For pyrazole analogs, docking studies have been instrumental in elucidating how structural modifications influence binding. For instance, in studies of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as 15-lipoxygenase (15-LOX) inhibitors, molecular modeling was used to predict how these compounds fit into the enzyme's binding site. nih.govresearchgate.net Similarly, docking assays for pyrazole analogs targeting enzymes like cyclooxygenase-2 (COX-2) and monoamine oxidase-A (MAO-A) have been performed to understand their inhibitory mechanisms. nih.gov

These studies calculate a binding score, which estimates the binding free energy and helps rank potential inhibitors. For example, in a study of pyrazole-carboxamides as carbonic anhydrase inhibitors, the most active compounds showed higher binding affinities (more negative binding scores) for the target receptors compared to the standard inhibitor Acetazolamide. nih.gov The predicted binding mode reveals the specific conformation the ligand adopts and its proximity to key amino acid residues, which is crucial for understanding the nature of the ligand-receptor complex.

| Compound Series | Target Protein | Observed Binding Scores | Reference |

|---|---|---|---|

| Pyrazole-carboxamides (e.g., Compound 6a) | Human Carbonic Anhydrase I (hCA I) | -9.3 | nih.gov |

| Pyrazole-carboxamides (e.g., Compound 6a) | Human Carbonic Anhydrase II (hCA II) | -8.5 | nih.gov |

| Acetazolamide (Standard) | Human Carbonic Anhydrase I (hCA I) | -6.0 | nih.gov |

| Acetazolamide (Standard) | Human Carbonic Anhydrase II (hCA II) | -6.1 | nih.gov |

Identification of Key Residues and Active Site Interactions

A critical outcome of docking simulations is the identification of key amino acid residues that form crucial interactions with the ligand. These interactions, which include hydrogen bonds, hydrophobic interactions, and π-π stacking, anchor the ligand in the active site and are fundamental to its biological activity.

For 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives targeting 15-LOX, modeling has shown that the naphthyl group can form π-π interactions with residues like His378. nih.gov In other pyrazole analogs designed as anti-inflammatory agents, interactions with key residues in the COX-2 active site, such as Gln178, Arg499, and Phe504, are considered vital for their inhibitory effect. nih.gov The aminosulfonyl moiety in some analogs has been shown to interact robustly with these residues. nih.gov Similarly, studies on 4,5-dihydro-1H-pyrazoles targeting MAO-A revealed significant interactions with amino acids like Ala68, Tyr69, Phe208, Tyr407, and Tyr444. nih.gov The N1-benzenesulfonyl ring on the pyrazoline nucleus can mediate additional interactions with the side chains and backbones of these residues. nih.gov

| Target Protein | Interacting Ligand Moiety | Key Amino Acid Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| 15-Lipoxygenase (15-LOX) | Naphthyl group | His378 | π–π interaction | nih.gov |

| 15-Lipoxygenase (15-LOX) | Terminal NH2 group | Ile676 | Weak H-bond | nih.gov |

| Cyclooxygenase-2 (COX-2) | Aminosulfonyl moiety | Gln178, Arg499, Phe504 | Not specified | nih.gov |

| Monoamine Oxidase-A (MAO-A) | Pyrazole core | Ala68, Tyr69, Phe208, Tyr407, Tyr444 | Affinity/Binding | nih.gov |

| MEK | 1,3-diphenyl-1H-pyrazole | Val82, Ala95, Val127, Met143, Leu197 | Hydrophobic interaction | nih.gov |

Exploration of Ligand-Receptor Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movements and conformational changes of the protein and ligand over time, providing a more realistic representation of the binding event. These simulations are used to assess the stability of the predicted binding pose from docking studies. By simulating the complex in a physiological environment (including water and ions) for nanoseconds or longer, researchers can verify if the key interactions identified in docking are maintained over time. nih.gov This exploration of dynamics is crucial for confirming the stability of the ligand within the binding pocket and for refining the understanding of the binding mechanism. nih.goveurasianjournals.com

Pharmacophore Modeling

Pharmacophore modeling is another key computational strategy that defines the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. dovepress.com

Ligand-Based Pharmacophore Model Generation

When the structure of the target protein is unknown, but a set of active ligands exists, ligand-based pharmacophore models can be generated. dovepress.com This approach involves superimposing a set of structurally diverse but functionally similar molecules to identify common chemical features. For pyrazole analogs, a typical pharmacophore model might include features such as hydrogen bond donors (e.g., the N-H of the pyrazole ring), hydrogen bond acceptors, hydrophobic regions (like the naphthyl ring), and aromatic rings. nih.gov The resulting model serves as a 3D query to screen large compound libraries for new molecules that possess the required features, potentially leading to the discovery of novel scaffolds. dovepress.com

Protein-Based Pharmacophore Derivation

If the 3D structure of the target protein is available, a protein-based (or structure-based) pharmacophore model can be derived. dovepress.com This involves analyzing the key interaction points within the receptor's active site. The model is built by identifying features on the ligand that are complementary to the active site environment, such as hydrophobic pockets, charged residues, and hydrogen-bonding sites. This approach ensures that the identified features are directly relevant to the interaction with the target protein.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Computational Analysis

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) analyses are computational methods used to correlate a molecule's chemical structure with its biological activity. creative-biolabs.com SAR provides qualitative insights, while QSAR develops mathematical models to predict the activity of new compounds. creative-biolabs.comnih.gov

SAR studies on pyrazole analogs have provided valuable information for drug design. For example, the analysis of different functional group substitutions on the pyrazole ring is key to synthesizing more effective compounds. nih.gov The presence of electron-withdrawing groups or specific moieties like a thiazole (B1198619) ring has been shown to enhance the cytotoxic efficacy of some pyrazole derivatives. nih.gov

QSAR models take this a step further by creating a statistical relationship between chemical descriptors and biological activity. creative-biolabs.com A notable QSAR study was performed on a series of substituted 1-(2-naphthyl)-1H-pyrazole-5-carboxylamide derivatives as factor Xa (fXa) inhibitors. bohrium.com In such studies, various molecular descriptors (e.g., physicochemical, geometrical, and electronic) are calculated for a set of compounds and correlated with their measured inhibitory activity (pIC50). bohrium.com

Different statistical methods, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN), can be used to build the QSAR model. bohrium.com These models can then predict the activity of newly designed compounds before they are synthesized, thus prioritizing the most promising candidates and streamlining the drug discovery process. creative-biolabs.combohrium.com

| Study Focus | Compound Series | Key Findings/Descriptors | Modeling Technique | Reference |

|---|---|---|---|---|

| Anticoagulant Activity | 1-(2-naphthyl)-1H-pyrazole-5-carboxylamides | Physicochemical, geometrical, and electronic descriptors correlated with fXa inhibition. | PLS, ANN, GA-NN | bohrium.com |

| EGFR Kinase Inhibition | 1H-pyrazole-1-carbothioamide derivatives | Activity was influenced by adjacency distance matrix descriptors. | PLS, SW-MLR | nih.gov |

| Antileishmanial/Antitrypanosomal Activity | Cinnamate ester analogues | Activity depends on the number and type of polar atoms, affecting hydrophobic/hydrophilic properties. | Genetic Algorithm, MLR | mdpi.com |

Despite extensive research, specific in silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) data for the chemical compound "3-(1-naphthyl)-1H-pyrazole hydrochloride" and its close analogs are not available in the public domain. Computational studies providing detailed, quantitative predictions of the pharmacokinetic and toxicological properties for this particular molecule or a closely related series of naphthyl-pyrazole analogs have not been identified in the reviewed scientific literature.

General studies on various pyrazole derivatives often include computational assessments of their ADMET profiles. These studies highlight the importance of such predictions in early-stage drug discovery to identify candidates with favorable drug-like properties. However, the diverse nature of substituents on the pyrazole ring significantly influences the ADMET characteristics, making it impossible to extrapolate specific data for the 3-(1-naphthyl) substitution pattern from the available literature on other pyrazole analogs.

The requested detailed research findings and data tables for absorption (e.g., human intestinal absorption, oral bioavailability), distribution (e.g., blood-brain barrier penetration, plasma protein binding), metabolism (e.g., cytochrome P450 inhibition), excretion, and toxicity (e.g., mutagenicity, carcinogenicity) for this compound analogs could not be compiled. Without specific computational chemistry investigations on this compound or its immediate analogs, any attempt to present such data would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the section on "In Silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Profiling for Research Guidance" cannot be generated as per the user's detailed instructions due to the absence of the necessary source data.

Biological Activity Research and Mechanistic Investigations in Vitro

Antimicrobial Activity Studies (In Vitro)

The antimicrobial properties of pyrazole (B372694) derivatives have been a significant area of investigation. Studies on naphthyl-substituted pyrazole compounds, in particular, have demonstrated notable efficacy against a spectrum of microbial pathogens.

Naphthyl-substituted pyrazole-derived hydrazones have been identified as potent growth inhibitors of Gram-positive bacterial strains. These compounds have also shown effectiveness against Acinetobacter baumannii, a significant Gram-negative pathogen. The antibacterial mode of action for some of these derivatives is attributed to their ability to disrupt the bacterial cell wall. Other pyrazole derivatives have been synthesized and have shown moderate antibacterial activity with Minimum Inhibitory Concentration (MIC) values as low as 12.5 μg/ml against both Gram-positive and Gram-negative bacteria.

Interactive Data Table: Antibacterial Activity of Pyrazole Derivatives

| Compound Class | Bacterial Strain(s) | Activity/MIC Value | Reference |

|---|---|---|---|

| Naphthyl-substituted pyrazole-derived hydrazones | Gram-positive strains, A. baumannii | Potent growth inhibitors; MIC: 0.78–1.56 μg/ml |

The antifungal potential of pyrazole derivatives has also been explored. For instance, a series of pyrazole thio-oxadiazole derivatives were evaluated for their in vitro antifungal activity against various pathogenic fungal strains using the broth microdilution method. Among the tested compounds, some exhibited promising antifungal activity. Specifically, certain derivatives showed good fungicidal activity, with Minimum Fungicidal Concentrations (MFC) being the same or twofold higher than their corresponding MIC values.

Determining the MIC and MBC/MFC is crucial for quantifying the antimicrobial efficacy of a compound. For certain naphthyl-substituted pyrazole derivatives, MIC values against Gram-positive strains and A. baumannii have been reported in the range of 0.78–1.56 μg/ml. For other pyrazole compounds, MIC values against various bacterial strains were found to be as low as 4 μg/mL, particularly against clinical and multidrug-resistant strains of Staphylococcus and Enterococcus genera. In antifungal studies, some pyrazole thio-oxadiazole derivatives demonstrated MFC values that were equal to or double their MICs, indicating good fungicidal action.

The mechanisms underlying the antimicrobial effects of pyrazole derivatives are varied. One identified mechanism for naphthyl-substituted pyrazole-derived hydrazones is the disruption of the bacterial cell wall. Furthermore, in silico studies have suggested that some pyrazole derivatives may act as inhibitors of S. aureus DNA gyrase. This indicates that these compounds can target essential bacterial enzymes, leading to their antimicrobial effect.

Anticancer Activity Studies (In Vitro)

The cytotoxic potential of pyrazole derivatives against various cancer cell lines has been a major focus of research, with many compounds demonstrating significant anticancer activity.

A novel pyrazole-based derivative, referred to as P3C, has demonstrated potent cytotoxicity against a panel of 27 human cancer cell lines. This compound was particularly effective against two triple-negative breast cancer (TNBC) cell lines, with 50% cytotoxic concentrations (CC50) in the low micromolar and nanomolar range (from 0.25 to 0.49 µM). The anticancer mechanism of P3C involves the induction of reactive oxygen species (ROS) accumulation, which leads to mitochondrial depolarization and the activation of caspases, suggesting the involvement of both intrinsic and extrinsic apoptotic pathways.

Other studies on pyrazole-naphthalene derivatives have also shown significant anticancer activity, particularly against the MCF-7 breast cancer cell line. Certain compounds in this series exhibited sensitivity against cancer cells at concentrations as low as 3.2 μg/ml. Additionally, new pyrazole derivatives have been found to be effective in inhibiting the growth of human lung adenocarcinoma (A549) cells, suggesting their potential as promising molecules for lung cancer treatment.

Interactive Data Table: Cytotoxic Activity of Pyrazole Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Cytotoxicity (CC50/IC50) | Reference |

|---|---|---|---|

| Pyrazole-based derivative (P3C) | Triple-negative breast cancer (TNBC) | 0.25 to 0.49 µM | |

| Pyrazole-naphthalene derivatives | MCF-7 (breast cancer) | Sensitivity up to 3.2 μg/ml |

Exploration of Anticancer Mechanisms of 3-(1-naphthyl)-1H-pyrazole hydrochloride and Related Derivatives

Research into the anticancer properties of pyrazole-based compounds, including those with a naphthyl moiety, has revealed a multifaceted approach to combating cancer cell growth and survival. These compounds engage with various cellular processes and signaling pathways to exert their cytotoxic effects. The following sections detail the specific in vitro mechanistic investigations that elucidate the anticancer potential of this class of molecules.

Induction of Apoptosis Pathways (e.g., Caspase Activation, Bcl-2/BAX Modulation)

A primary mechanism through which pyrazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. This is often achieved by modulating key proteins in the apoptotic cascade.

Studies on various pyrazole derivatives have shown their capability to activate caspases, which are crucial executioner proteins in the apoptotic process. For instance, treatment of cancer cells with certain pyrazole compounds leads to a significant increase in the activity of caspase-3, a key enzyme responsible for the cleavage of cellular proteins that ultimately leads to cell death nih.govnih.govresearchgate.net.

Furthermore, these compounds influence the balance of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of the intrinsic apoptotic pathway nih.govmdpi.com. Research has demonstrated that treatment with pyrazole derivatives can lead to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein BAX researchgate.netnih.govresearchgate.net. This shift in the BAX/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade, thereby committing the cell to apoptosis nih.gov. Some 1,3,5-trisubstituted-1H-pyrazole derivatives have been specifically identified as potent inhibitors of Bcl-2, further highlighting this crucial anticancer mechanism nih.gov.

| Compound Class | Key Findings | Reference Cancer Cell Lines |

| Pyrazole-Indole Hybrids | Significant increase in Bax levels (8.2 to 10.6-fold) and caspase-3 activity (5.8 to 7-fold). | MCF-7, HCT-116 |

| 1,3,5-Trisubstituted-1H-pyrazoles | Effectively activate pro-apoptotic proteins including Bax, p53, and Caspase-3 while decreasing Bcl-2 gene expression. | MCF-7, A549, PC-3 |

| Pyrazole-Tosylamide Derivatives | Significantly inhibit levels of anti-apoptotic protein BCL-2 and increase the activity of apoptotic protein Caspase-3. | MDA-MB-231, MCF-7 |

Inhibition of Cell Proliferation

Naphthyl-pyrazole derivatives have demonstrated significant anti-proliferative activity across a range of human cancer cell lines. The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory (GI50) values, determined through in vitro assays such as the MTT assay.

For example, novel pyrazole-naphthalene derivatives have shown potent activity against the MCF-7 breast cancer cell line, with sensitivity observed at concentrations as low as 3.2 µg/ml benthamscience.com. Similarly, other studies have reported pyrazole derivatives exhibiting excellent cytotoxicity against various cancer cell lines, including liver (HepG2), lung (A549), and colon cancer cells, with IC50 values in the low micromolar range, sometimes proving more potent than standard chemotherapeutic drugs like doxorubicin researchgate.netnih.govmdpi.com.

| Compound Derivative | Cancer Cell Line | IC50 / GI50 Value (µM) |

| Pyrazole-Naphthalene Derivative (R10) | MCF-7 (Breast) | 3.2 (µg/ml) |

| Thiazolidin-4-one Derivative (10b) | MCF-7 (Breast) | 10.16 |

| Thiazolidin-4-one Derivative (10b) | T47D (Breast) | 8.25 |

| Thiazolidin-4-one Derivative (10b) | MDA-MB-231 (Breast) | 4.88 |

| 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol (5b) | K562 (Leukemia) | 0.021 |

| 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol (5b) | A549 (Lung) | 0.69 |

| Pyrazole Carbaldehyde Derivative (43) | MCF-7 (Breast) | 0.25 |

Disruption of Microtubule Function

Another significant anticancer mechanism of pyrazole compounds involves the disruption of the microtubule cytoskeleton. Microtubules are essential for cell division, and agents that interfere with their function are potent mitotic inhibitors.

Several pyrazole derivatives have been identified as tubulin polymerization inhibitors mdpi.comijprajournal.com. They act by binding to tubulin, often at the colchicine binding site, which prevents the assembly of microtubules mdpi.comnih.gov. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, blocking mitosis and ultimately triggering apoptosis ijprajournal.comnih.gov. The inhibitory concentration for tubulin polymerization for some pyrazole derivatives has been measured in the low micromolar range, indicating potent activity mdpi.com. This mechanism is particularly important as it can be effective in cancer cells that have developed resistance to other types of chemotherapy mdpi.com.

| Compound Class | Mechanism | Effect | IC50 (Tubulin Polymerization) |

| Indenopyrazoles | Competes with colchicine in binding to tubulin. | Inhibits tubulin polymerization, arrests cells in G2/M phase. | Not specified |

| 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol (5b) | Binds to tubulin. | Inhibits tubulin polymerization. | 7.30 µM |

| Pyrazoline Derivatives | Binds to the colchicine site of tubulin. | Potent inhibition of tubulin polymerization. | Comparable to Colchicine |

Interference with Signal Transduction Pathways (e.g., EGFR, CDK, BTK Inhibition)

Pyrazole derivatives have been extensively explored as inhibitors of various protein kinases that are critical for the growth and proliferation of cancer cells mdpi.comnih.gov. Overexpression or mutation of kinases like the epidermal growth factor receptor (EGFR) and cyclin-dependent kinases (CDKs) are common in many cancers nih.govmdpi.com.

Compounds containing the pyrazole scaffold have been designed as potent inhibitors of EGFR and CDK2 benthamscience.comnih.govnih.gov. By blocking the ATP-binding site of these kinases, they inhibit the downstream signaling pathways that promote cell proliferation and survival researchgate.netnih.gov. For instance, certain pyranopyrazole derivatives have been shown to be effective dual inhibitors of EGFR-TK and CDK-9, with IC50 values in the sub-micromolar range nih.gov. Similarly, pyrazole-naphthalene derivatives have been investigated as potential CDK inhibitors, showing promise in treating breast cancer benthamscience.com.

| Compound Class | Target Kinase | IC50 Value (µM) |

| Pyranopyrazole Derivative (22) | EGFR-TK | 0.143 |

| Pyranopyrazole Derivative (23) | CDK-9 | 0.121 |

| Pyrazole-Indole Hybrid (33) | CDK2 | 0.074 |

| Pyrazole-Indole Hybrid (34) | CDK2 | 0.095 |

| Pyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidine (3) | EGFR | 0.06 |

| Fused Pyrazole Derivative (4a) | EGFR | 0.31 |

DNA Binding Interactions

Certain naphthyl-pyrazole derivatives have been investigated for their ability to interact directly with DNA, which can lead to genotoxic stress and cell death researchgate.net. These interactions are often studied using techniques such as electronic absorption (UV-Vis) titration, fluorescence spectroscopy, and viscosity measurements with calf thymus DNA (ct-DNA) researchgate.netnih.gov.

Studies have shown that some of these compounds can bind to DNA, with evidence suggesting an intercalative binding mode, where the planar naphthyl and pyrazole rings insert between the DNA base pairs nih.gov. This interaction can disrupt DNA replication and transcription, contributing to the compound's anticancer activity. The binding affinity is often quantified by a binding constant (Kb), with higher values indicating stronger interaction. For example, a thiazole-naphthyl derivative demonstrated a strong DNA binding affinity with a Kb value of 1.08 ± 0.215 × 10^5 M-1 nih.gov.

| Compound | Method | Binding Constant (Kb) (M⁻¹) | Proposed Binding Mode |

| 1-((2-(4-(naphthalen-1-yl)thiazol-2-yl)hydrazono)methyl)naphthalen-2-ol (HL2) | UV-Vis Titration | 1.08 ± 0.215 × 10⁵ | Intercalation |

| 1-((2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)methyl)naphthalen-2-ol (HL1) | UV-Vis Titration | 1.02 ± 0.155 × 10⁴ | Groove Binding |

Modulation of Intracellular Reactive Oxygen Species (ROS) Generation

Cancer cells often exhibit an altered metabolic state that makes them vulnerable to oxidative stress mdpi.com. Some pyrazole derivatives exploit this vulnerability by inducing the generation of intracellular reactive oxygen species (ROS) nih.govnih.gov.

An elevated level of ROS can damage cellular components, including lipids, proteins, and DNA, leading to apoptosis nih.govnih.gov. The antioxidant activity of some pyrazole derivatives is attributed to the NH proton of the pyrazole moiety, which can act as a free radical scavenger tandfonline.comnih.gov. However, in the context of cancer therapy, a pro-oxidant effect is often desirable. Studies have shown that the apoptosis induced by certain pyrazole compounds is accompanied by a significant increase in ROS levels within the cancer cells nih.govnih.gov. This suggests that the cytotoxic mechanism is, at least in part, mediated by the induction of lethal oxidative stress nih.govnih.gov.

Targeting Specific Cancer-Related Enzymes and Receptors (e.g., COX-2, Tyrosine Kinases)

The anticancer potential of naphthyl-pyrazole derivatives has been linked to their ability to inhibit key enzymes and receptors that are overactive in various cancers. Research has focused on their interaction with targets like cyclooxygenase-2 (COX-2) and various protein kinases.

Cyclooxygenase-2 (COX-2): The COX-2 enzyme is a significant target in cancer therapy due to its role in producing prostaglandins, which promote inflammation and cell proliferation. researchgate.netresearchgate.net Several pyrazole derivatives have demonstrated potent COX-2 inhibitory activity. For instance, in one study, pyrazole-hydrazone derivatives showed COX-2 inhibition with IC50 values as low as 0.58µM, which was more potent than the standard drug celecoxib (IC50=0.87µM). nih.govcapes.gov.br This highlights the potential of the pyrazole scaffold to yield selective COX-2 inhibitors. nih.gov The bulky hydrophobic groups often incorporated into these molecules can fit into the hydrophobic pockets of the COX-2 active site, contributing to their inhibitory action. nih.gov

Tyrosine and Other Protein Kinases: Protein kinases are crucial regulators of cell signaling pathways that control cell growth, differentiation, and survival. nih.govmdpi.com Their dysregulation is a common feature of cancer. researchgate.net Docking studies have shown that pyrazole derivatives can act as potential inhibitors for protein targets such as vascular endothelial growth factor receptor-2 (VEGFR-2), Aurora A, and cyclin-dependent kinase 2 (CDK2). nih.gov These studies predict that the derivatives can bind effectively within the active sites of these kinases. nih.govbiointerfaceresearch.com For example, molecular docking simulations of certain pyrazole derivatives revealed minimum binding energies of -10.09 kJ/mol with VEGFR-2 and -10.35 kJ/mol with CDK2, suggesting strong inhibitory potential. nih.gov The pyrazole ring is a key feature in several FDA-approved protein kinase inhibitors, underscoring its importance as a privileged scaffold in cancer drug discovery. mdpi.com

| Compound Class | Enzyme Target | Reported Activity (IC50) | Reference Compound | Reference Activity (IC50) |

|---|---|---|---|---|

| Pyrazole-hydrazone derivative 4b | COX-2 | 0.58 µM | Celecoxib | 0.87 µM nih.govcapes.gov.br |

| Pyrazole-hydrazone derivative 4a | COX-2 | 0.67 µM | Celecoxib | 0.87 µM nih.govcapes.gov.br |

Anti-inflammatory Activity (In Vitro)

Inflammation is a complex biological response implicated in numerous diseases. Pyrazole derivatives have been extensively studied for their anti-inflammatory effects, which are primarily mediated through the modulation of inflammatory pathways and enzymes. nih.govsci-hub.semdpi.com

A key mechanism of anti-inflammatory action is the suppression of pro-inflammatory mediators. Studies on pyrazole derivatives have demonstrated their ability to reduce the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov Nitric oxide is a critical signaling molecule in inflammation, and its overproduction can lead to tissue damage. The ability of these compounds to decrease NO levels indicates their potential to control inflammatory responses. nih.gov Furthermore, various pyrazole-containing compounds have been shown to reduce the expression and levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), IL-6, and IL-12, further confirming their immunomodulatory and anti-inflammatory properties. sci-hub.se

The inhibition of the COX-2 enzyme is a primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netsci-hub.se As mentioned previously, pyrazole derivatives are effective inhibitors of COX-2. nih.govnih.gov Research on pyrazole-hydrazone compounds identified derivatives with significant COX-2 inhibitory activity and high selectivity over the COX-1 isoform. nih.govcapes.gov.br For example, compounds 4a and 4b exhibited COX-2 selectivity indices (SI) of 8.41 and 10.55, respectively, comparable to celecoxib (SI = 8.85). nih.gov This selectivity is crucial as it is associated with a reduced risk of gastrointestinal side effects commonly seen with non-selective NSAIDs that also inhibit COX-1. sci-hub.se

Antioxidant Activity (In Vitro)

Oxidative stress, resulting from an imbalance between free radical production and the body's antioxidant defenses, is a major contributor to various degenerative diseases. nih.govtandfonline.com Pyrazole derivatives have shown significant promise as antioxidant agents through various mechanisms. mdpi.comresearchgate.netlew.ro

The antioxidant capacity of naphthyl-pyrazole derivatives is often evaluated using in vitro radical scavenging assays. In these tests, the compounds' ability to neutralize stable free radicals is measured.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This is a common method where antioxidants reduce the stable DPPH radical. mdpi.comlew.ro Numerous studies have reported that pyrazole derivatives exhibit potent DPPH radical scavenging activity. nih.govnih.gov For instance, a series of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives showed excellent radical scavenging activity in comparison with the standard antioxidant, ascorbic acid. nih.govtandfonline.com

Nitric Oxide (NO) Scavenging: Naphthyl-pyrazole derivatives have also been assessed for their ability to scavenge nitric oxide. nih.govtandfonline.com One study synthesized N-[3-(naphthalen-1-yl)-1-phenyl-1H-pyrazol-4-yl] methylene) derivatives and found that they exhibited mild to moderate scavenging activity against nitric oxide. researchgate.net

Superoxide Radical Scavenging: The superoxide radical is another biologically important reactive oxygen species. Assays have confirmed that certain 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives are effective at scavenging this radical. nih.govtandfonline.com

Beyond direct radical scavenging, another antioxidant mechanism involves inhibiting enzymes that produce oxidative species. Lipoxygenases (LOX) are a family of enzymes that catalyze the peroxidation of polyunsaturated fatty acids, leading to the formation of inflammatory mediators. nih.govtandfonline.com Several studies have shown that pyrazole derivatives can act as potent inhibitors of 15-lipoxygenase (15-LOX). nih.govtandfonline.com In a study of pyrazole-hydrazone derivatives, compounds 4a and 4b demonstrated superior inhibitory activity against 5-LOX (IC50 = 1.92 and 2.31 µM, respectively) compared to the standard drug zileuton (IC50 = 2.43 µM). nih.gov Similarly, dihydro-pyrazole hybrids have been identified as potent lipoxygenase inhibitors, with IC50 values as low as 0.35 µM. nih.gov This dual action of inhibiting both COX and LOX pathways is a highly sought-after feature for developing safer and more effective anti-inflammatory agents. nih.govcapes.gov.br

| Compound Class | Assay/Target | Reported Activity (IC50) | Reference Compound | Reference Activity (IC50) |

|---|---|---|---|---|

| Dihydro-pyrazole hybrid 2e | Lipoxygenase | 0.35 µM | - | - nih.gov |

| Dihydro-pyrazole hybrid 2d | Lipoxygenase | 2.5 µM | - | - nih.gov |

| Pyrazole-hydrazone derivative 4a | 5-Lipoxygenase | 1.92 µM | Zileuton | 2.43 µM nih.gov |

| Pyrazole-hydrazone derivative 4b | 5-Lipoxygenase | 2.31 µM | Zileuton | 2.43 µM nih.gov |

Other Emerging Biological Activities and Associated Mechanisms (In Vitro)

Recent in vitro research has highlighted the potential of naphthalene-pyrazole hybrid compounds as antiviral agents, particularly against coronaviruses. While studies on this compound are not specifically detailed, research on analogous structures provides valuable insights into the antiviral capacity of this chemical class.

A study investigating newly synthesized pyrazole derivatives demonstrated that compounds bearing a naphthyl moiety possess notable antiviral activity against the SARS-CoV-2 strain hCoV-19/Egypt/NRC-03/2020. The antiviral efficacy was evaluated using a crystal violet assay. Several of the tested naphthalene-pyrazole derivatives exhibited a range of inhibitory effects, from low to high. Specifically, derivatives designated as 8a, 8b, and 8d, which are structurally related to 3-(1-naphthyl)-1H-pyrazole, showed strong antiviral activity. researchgate.net The inhibitory concentration 50 (IC50), which is the concentration of a drug that inhibits 50% of the viral activity, was determined for these compounds, with values ranging from 20.56 µMol/ml to 419.8 µMol/ml. researchgate.net

The selectivity index (SI), a crucial measure of a compound's antiviral efficacy versus its cellular toxicity (calculated as CC50/IC50), was also determined for these derivatives. Compound 8d, in particular, showed a high selectivity index of 27.73, indicating a favorable balance between its antiviral activity and its effect on host cells. researchgate.net

| Compound | Structure | IC50 (µMol/ml) | Selectivity Index (SI) |

|---|---|---|---|

| 8a | 1-(4-(2-naphthoyl)-1-phenyl-1H-pyrazol-3-yl)ethan-1-one (R = CH3, X = H) | Data not specified | 12 |

| 8b | 1-(4-(2-naphthoyl)-1-phenyl-1H-pyrazol-3-yl)ethan-1-one (R = CH3, X = CH3) | Data not specified | 21.9 |

| 8d | 1-(4-(2-naphthoyl)-1-phenyl-1H-pyrazol-3-yl)ethan-1-one derivative | 20.56 | 27.73 |

| 8e | 1-(4-(2-naphthoyl)-1-phenyl-1H-pyrazol-3-yl)ethan-1-one derivative | 419.8 | Data not specified |

The pyrazole scaffold is recognized for its potential in the development of neuroprotective agents, with numerous derivatives being investigated for their therapeutic effects in neurological disorders. These compounds are explored for their ability to mitigate neuronal damage and the progression of neurodegenerative diseases.

However, based on a comprehensive review of the available scientific literature, there are no specific in vitro studies focusing on the neuroprotective activities of this compound or its close structural analogs containing a naphthyl group. While the broader class of pyrazole derivatives has shown promise in this area, the direct neuroprotective effects and associated mechanisms of the naphthyl-substituted pyrazoles remain to be elucidated through dedicated in vitro research.